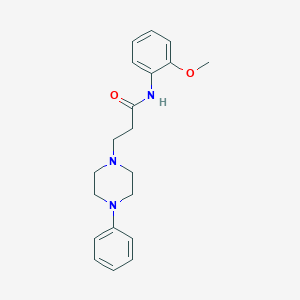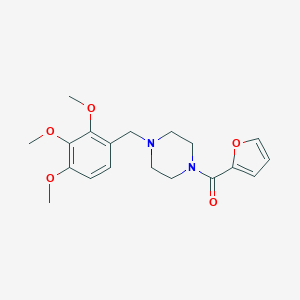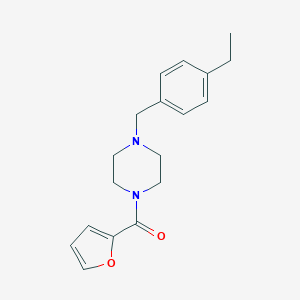
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylpiperazine moiety connected by a propanamide linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with a suitable acylating agent to form the intermediate 2-methoxyphenylacetamide.
Piperazine Derivative Formation: The intermediate is then reacted with 4-phenylpiperazine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of N1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(2-METHOXYPHENYL)-3-(4-METHYLPIPERAZINO)PROPANAMIDE
- N~1~-(2-METHOXYPHENYL)-3-(4-ETHYLPIPERAZINO)PROPANAMIDE
- N~1~-(2-METHOXYPHENYL)-3-(4-BENZYLPIPERAZINO)PROPANAMIDE
Uniqueness
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylpiperazine moieties contribute to its versatility and potential for various applications.
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Clave InChI |
NUGHHAYKNGOOAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)


![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B249086.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)




![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B249097.png)
![(3,4-DIMETHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B249098.png)
![(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B249102.png)

